Quinoline, 4-chloro-7-ethoxy-6-methoxy-

Description

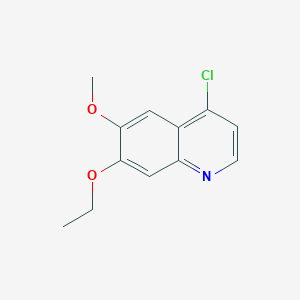

Quinoline, 4-chloro-7-ethoxy-6-methoxy- (molecular formula: C₁₂H₁₃ClNO₂), is a heterocyclic compound featuring a quinoline backbone substituted with chlorine at position 4, ethoxy at position 7, and methoxy at position 4. This substitution pattern confers unique physicochemical properties, including moderate lipophilicity and electronic effects, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves halogenation and alkoxylation steps, often using reagents like POCl₃ for chlorination and alkyl halides for alkoxy group introduction .

Properties

Molecular Formula |

C12H12ClNO2 |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

4-chloro-7-ethoxy-6-methoxyquinoline |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12-7-10-8(6-11(12)15-2)9(13)4-5-14-10/h4-7H,3H2,1-2H3 |

InChI Key |

UZSROHBIXHJADK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC=CC(=C2C=C1OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

4-Chloro-6,7-Dimethoxyquinoline

- Structure : Chlorine (C4), methoxy (C6 and C7).

- Key Differences : The replacement of the C7 ethoxy group with methoxy reduces lipophilicity. This compound exhibits planar molecular geometry, with intramolecular C–H⋯Cl interactions stabilizing the structure .

- Biological Relevance : Dimethoxy derivatives are associated with antimicrobial and antitumor activities, though the ethoxy substitution in the target compound may enhance metabolic stability .

4-Chloro-6-Ethoxyquinoline

- Key Differences: The absence of a C7 methoxy group reduces steric hindrance and electronic effects.

4-Chloro-3-Cyano-7-Ethoxy-6-Nitroquinoline

- Structure: Chlorine (C4), ethoxy (C7), nitro (C6), cyano (C3).

- Key Differences: Nitro and cyano groups introduce strong electron-withdrawing effects, altering reactivity and binding affinity. This derivative is explored in kinase inhibition studies (e.g., Neratinib intermediates) .

4-Chloro-5,7-Dimethoxyquinoline

- Structure : Chlorine (C4), methoxy (C5 and C7).

- Key Differences: Substituents at C5 instead of C6 reduce steric interactions with adjacent groups.

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|

| 4-Chloro-7-ethoxy-6-methoxy- | C₁₂H₁₃ClNO₂ | Not reported | ~2.8 | Cl (C4), OEt (C7), OMe (C6) |

| 4-Chloro-6,7-dimethoxy- | C₁₁H₁₀ClNO₂ | 403–404 | ~2.1 | Cl (C4), OMe (C6/C7) |

| 4-Chloro-6-ethoxy- | C₁₁H₁₀ClNO | Not reported | ~3.0 | Cl (C4), OEt (C6) |

| 4-Chloro-3-cyano-7-ethoxy-6-nitro- | C₁₂H₈ClN₃O₃ | Not reported | ~1.5 | Cl (C4), OEt (C7), NO₂ (C6), CN (C3) |

Notes:

- Lipophilicity (LogP) increases with ethoxy vs. methoxy groups due to higher alkyl chain length.

- Melting points correlate with molecular symmetry; planar dimethoxy derivatives have higher melting points .

Preparation Methods

Starting Materials and Key Intermediates

- 3-Fluoro-4-methoxyaniline or 3,4-dimethoxyacetophenone derivatives are common starting points.

- Ethoxymethylene cyanoacetate or N,N-dimethylformamide dimethyl acetal are used as condensation agents to build quinoline precursors.

- Hydroxyquinoline intermediates (e.g., 4-hydroxy-7-methoxyquinoline-6-carboxamide) serve as substrates for chlorination.

Stepwise Synthesis

Representative Preparation Example

A typical synthetic route adapted from patent US20030212276A1 and CN116874420A involves:

- Condensation : 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) with ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene, heated at 100-110°C for 4.5 hours.

- Cyclization : The crude product is heated in a 3:1 diphenyl ether:biphenyl mixture at reflux.

- Chlorination : The hydroxyquinoline intermediate is treated with phosphorus oxychloride at 105°C for 45 minutes.

- Isolation : The product is purified by filtration, washing, and chromatography to yield 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile or related derivatives.

Alternative Synthetic Routes

- Nitration and Reduction Route : Starting from 3,4-dimethoxyacetophenone, nitration produces 2-nitro-4,5-dimethoxyacetophenone, which condenses with N,N-dimethylformamide dimethyl acetal. Subsequent hydrogenation and ring closure yield 4-hydroxy-6,7-dimethoxyquinoline, followed by chlorination to 4-chloro-6,7-dimethoxyquinoline. This method is noted for mild conditions, easy raw material availability, and scalability.

- Nucleophilic Substitution Route : 4-amino-2-methoxybenzamide undergoes nucleophilic substitution with 3-chloro-1,2-propanediol in polar aprotic solvents (DMF, NMP) catalyzed by acids, followed by chlorination with thionyl chloride to yield 4-chloro-7-methoxyquinoline-6-carboxamide.

Comparative Table of Key Preparation Parameters

| Parameter | Condensation Route | Nitration-Reduction Route | Nucleophilic Substitution Route |

|---|---|---|---|

| Starting Material | 3-fluoro-4-methoxyaniline + ethoxymethylene cyanoacetate | 3,4-dimethoxyacetophenone | 4-amino-2-methoxybenzamide |

| Key Reagents | Toluene, diphenyl ether, phosphorus oxychloride | Nitric acid, DMF dimethyl acetal, H2 + Pd/C, PCl3 | 3-chloro-1,2-propanediol, phosphoric acid, thionyl chloride |

| Reaction Conditions | 100-250°C, reflux, 4-8 h | Nitration at ambient, hydrogenation under H2, chlorination at 60-75°C | 110-120°C nucleophilic substitution, 60-65°C chlorination |

| Yields | Moderate to high (up to 89%) | High, scalable | High (72-89%) |

| Purification | Filtration, chromatography | Filtration, crystallization | Filtration, centrifugation |

| Scalability | Suitable for scale-up | Suitable for scale-up | Industrial scale demonstrated |

Research Findings and Notes

- The condensation and cyclization approach allows for the introduction of various substituents on the quinoline ring, facilitating structural diversity.

- Chlorination with phosphorus oxychloride or thionyl chloride is a critical step to introduce the 4-chloro substituent; reaction parameters such as temperature and solvent choice influence yield and purity.

- Use of polar aprotic solvents and acid catalysts enhances nucleophilic substitution efficiency in alternative routes.

- Purification methods such as flash chromatography and recrystallization ensure high purity suitable for pharmaceutical intermediates.

- The nitration-reduction route offers a mild and efficient alternative with fewer harsh reagents, suitable for large-scale synthesis.

Q & A

Q. What are common synthetic routes for preparing 4-chloro-7-ethoxy-6-methoxyquinoline?

The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. For example:

- Step 1 : Functionalization of the quinoline core via halogenation (e.g., chlorination at the 4-position) using reagents like POCl₃ .

- Step 2 : Alkoxylation at the 6- and 7-positions via nucleophilic substitution or copper-mediated coupling. Ethoxy and methoxy groups are introduced using alkyl halides (e.g., ethyl iodide) under basic conditions .

- Validation : Purity is confirmed via HPLC and NMR, with crystallography (e.g., SHELX programs) used to resolve structural ambiguities .

Q. How is the structure of 4-chloro-7-ethoxy-6-methoxyquinoline validated experimentally?

- X-ray crystallography : SHELX software is employed for small-molecule refinement to confirm substituent positions and bond angles .

- Spectroscopic methods : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) verify functional groups and molecular weight. For example, the methoxy (-OCH₃) proton appears as a singlet at ~3.8 ppm in ¹H NMR .

Q. What are the key physicochemical properties of this compound?

- Molecular weight : Calculated as 247.6 g/mol (C₁₁H₁₂ClNO₃) .

- Solubility : Lipophilic due to chloro and alkoxy groups; soluble in DMSO, DMF, and dichloromethane .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store in inert atmospheres at -20°C .

Advanced Research Questions

Q. How can contradictory biological activity data for quinoline derivatives be reconciled in structure-activity relationship (SAR) studies?

- Case study : In thyroid cancer cell lines, 4-chloro-6-methoxy-2-methylquinoline showed synergy with cisplatin but antagonism with lenvatinib. Contradictions arise from differential interactions with kinases (e.g., EGFR vs. VEGFR) .

- Methodology : Use isogenic cell lines and siRNA knockdown to isolate target pathways. Pair with computational docking (e.g., AutoDock Vina) to predict binding affinities for specific receptors .

Q. What strategies optimize regioselectivity in introducing ethoxy/methoxy groups during synthesis?

- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns. For example, a trifluoromethoxy group at the 6-position enhances steric hindrance, directing ethoxy to the 7-position .

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-alkylation) by accelerating reaction kinetics. Yields improve by 15–20% compared to conventional heating .

Q. How does the trifluoromethoxy group (-OCF₃) influence the compound’s reactivity in cross-coupling reactions?

- Electronic effects : The electron-withdrawing -OCF₃ group deactivates the quinoline ring, slowing Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalysts at elevated temperatures (80–100°C) to overcome this .

- Steric effects : Bulkier substituents at the 6-position (e.g., -OCF₃ vs. -OCH₃) reduce yields in Buchwald-Hartwig aminations. Screening ligands (e.g., BINAP) improves efficiency .

Q. What analytical techniques resolve degradation products during stability studies?

- LC-MS/MS : Identifies major degradation pathways. For example, oxidation at the 4-position forms 4-oxo derivatives, while hydrolysis cleaves ethoxy groups .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-PDA and correlate with Arrhenius models to predict shelf life .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline?

- Continuous flow reactors : Improve mixing and heat transfer, reducing byproducts like di-ethoxy analogues. Achieve >85% purity at 100 g scale .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology. For example, a 3² factorial design increased yield from 52% to 78% .

Q. What computational tools predict the environmental fate of quinoline derivatives?

- EPI Suite : Estimates biodegradation half-life (t₁/₂) and bioaccumulation potential (log Kow). For 4-chloro-7-ethoxy-6-methoxyquinoline, predicted t₁/₂ = 28 days in soil, indicating moderate persistence .

- Molecular dynamics simulations : Model interactions with soil organic matter to assess leaching potential. Hydrophobic substituents (e.g., -Cl) increase adsorption to humic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.